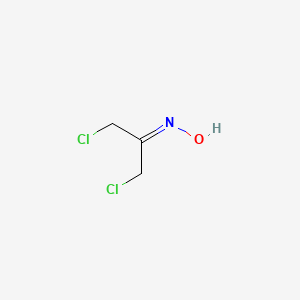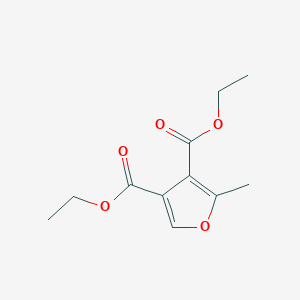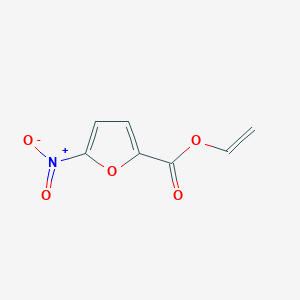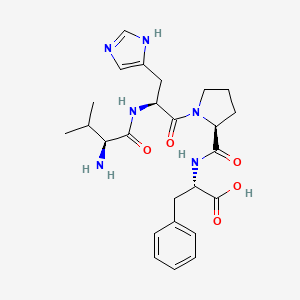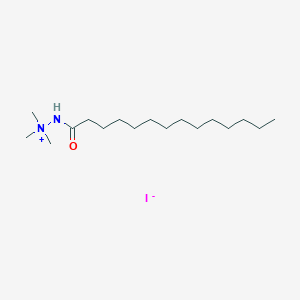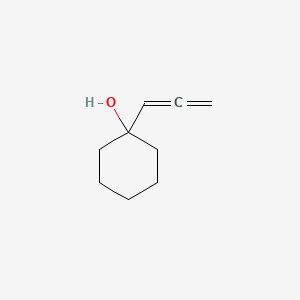
Cyclohexanol, 1-(1,2-propadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of cyclohexanol where a propadienyl group is attached to the cyclohexane ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(1,2-propadienyl)- typically involves the reaction of cyclohexanol with propadiene under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the propadienyl group to the cyclohexanol molecule . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, 1-(1,2-propadienyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 1-(1,2-propadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: The propadienyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanoic acid, while reduction can produce cyclohexane derivatives .
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-(1,2-propadienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1-(1,2-propadienyl)- involves its interaction with specific molecular targets and pathways. The propadienyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexane, 1,2-propadienyl-
- 1-Cyclohexyl-1,2-propadiene
- Cyclohexylallene
Uniqueness
Cyclohexanol, 1-(1,2-propadienyl)- is unique due to the presence of both a cyclohexanol and a propadienyl group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse chemical transformations .
Propiedades
Número CAS |
34761-56-3 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h6,10H,1,3-5,7-8H2 |
Clave InChI |
IXLAETHNFWRAGA-UHFFFAOYSA-N |
SMILES canónico |
C=C=CC1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


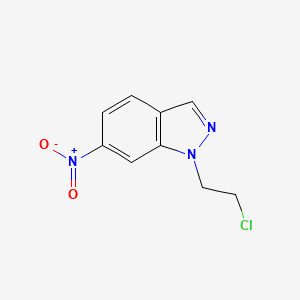
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
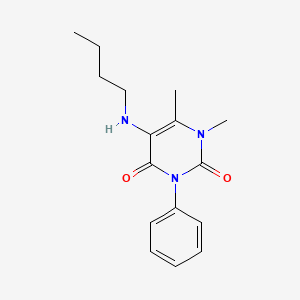
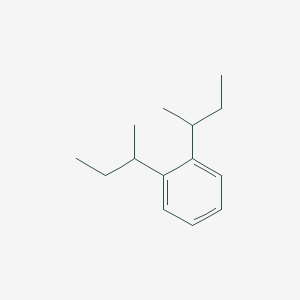
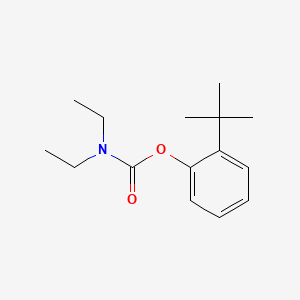
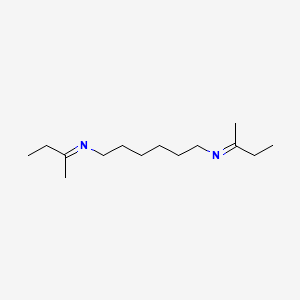
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
![2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14683390.png)

